molecular formula C14H15NO B13557297 (r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol

(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol

Cat. No.: B13557297
M. Wt: 213.27 g/mol
InChI Key: BIMIHJHBORQVQC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol is a chiral compound with a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol typically involves the use of biphenyl derivatives as starting materials. One common method is the reduction of a corresponding ketone or aldehyde derivative using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods are designed to produce the compound in larger quantities while maintaining high purity and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol is unique due to its chiral nature and specific structural arrangement.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(2R)-2-amino-2-(2-phenylphenyl)ethanol

InChI

InChI=1S/C14H15NO/c15-14(10-16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14,16H,10,15H2/t14-/m0/s1

InChI Key

BIMIHJHBORQVQC-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(CO)N

Origin of Product

United States

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